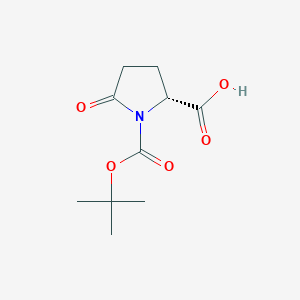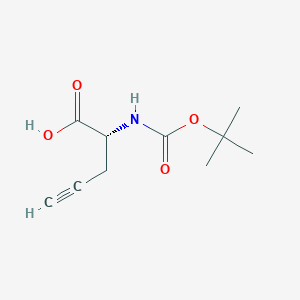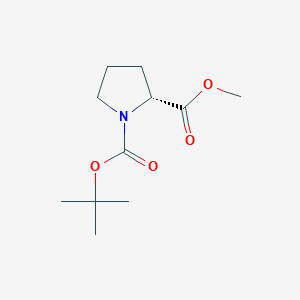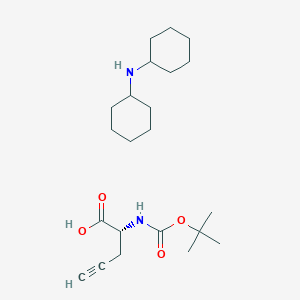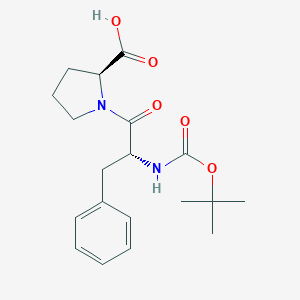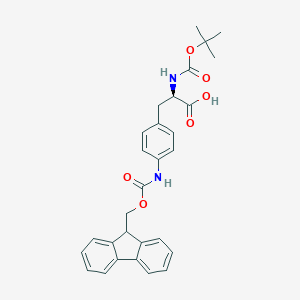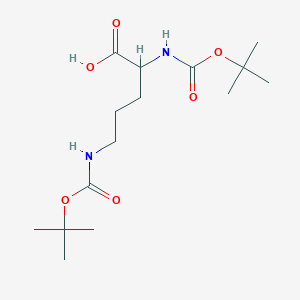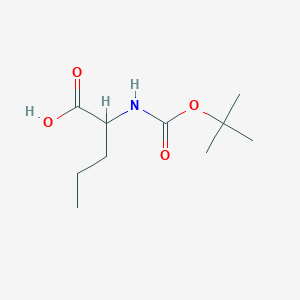
Boc-D-Glu(Ofm)-OH
Overview
Description
Boc-D-Glu(Ofm)-OH is a chemical compound with the molecular formula C24H27NO6 . It is used in scientific research, particularly in the field of biochemistry.
Synthesis Analysis
Boc-D-Glu(Ofm)-OH is used in solid-phase peptide synthesis and the synthesis of [AspB10LysB28ProB29]-ester insulin . It is also used in the manufacture of chemical compounds .Molecular Structure Analysis
The molecular structure of Boc-D-Glu(Ofm)-OH consists of 24 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The exact mass of the molecule is 425.183838 Da .Physical And Chemical Properties Analysis
Boc-D-Glu(Ofm)-OH has a molecular weight of 425.474 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .Scientific Research Applications
Solid-Phase Synthesis of Cyclic Peptides : Boc-D-Glu(Ofm)-OH is used in solid-phase peptide synthesis, particularly in the synthesis of cyclic head-to-tail peptides. However, the process can be prone to epimerization at the alpha carbon, which is a challenge in peptide synthesis (Valero, Giralt, & Andreu, 1996).
Study of Zinc-Binding Sites of Proteases : Boc-D-Glu(Ofm)-OH derivatives have been studied in the context of zinc-binding sites in proteases. These studies provide insights into the interactions and structural implications of zinc binding in biochemical processes (Yamamura et al., 1998).
Synthesis of Phosphopeptides : This compound is useful in the synthesis of phosphopeptides, which are important in studying biological processes like protein phosphorylation (Perich, Johns, & Reynolds, 1992).
Synthesis of CCK8 Analogues for Receptor Study : It is also used in synthesizing analogues of Cholecystokinin-8 (CCK8), a peptide hormone of the gastrointestinal system, to study its receptors (Charpentier et al., 1989).
Monosulfide Bridge Formation in Peptides : The compound aids in the synthesis of cyclic peptides containing thioether side-chain bridges, which are significant in studying peptide structures and functions (Campiglia et al., 2004).
Safety and Hazards
When handling Boc-D-Glu(Ofm)-OH, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be worn, and adequate ventilation should be ensured . In case of accidental release, the material should not be allowed to enter drains or water courses .
properties
IUPAC Name |
(2R)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQRXYWDDVULAP-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Glu(Ofm)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



